ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate
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Overview
Description
Ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate is a synthetic organic compound that features an indole core, a pyrrolidine ring, and a butanoate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable sulfonyl chloride reacts with pyrrolidine . The final step involves esterification to form the butanoate ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Sulfide derivatives.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Similar indole core but lacks the pyrrolidine and sulfonyl groups.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but has a different core structure.
Indole-2-carboxylate derivatives: Share the indole core but differ in the substituents attached to the core.
Uniqueness
Ethyl 4-[5-(pyrrolidin-1-ylsulfonyl)-1H-indol-1-yl]butanoate is unique due to the combination of its indole core, pyrrolidine ring, and sulfonyl group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(5-pyrrolidin-1-ylsulfonylindol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-2-24-18(21)6-5-10-19-13-9-15-14-16(7-8-17(15)19)25(22,23)20-11-3-4-12-20/h7-9,13-14H,2-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUYCWIBGJUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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